

# Application Notes: The Use of Solvent Blue 12 in Non-Destructive Testing

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## Compound of Interest

Compound Name: Solvent blue 12

Cat. No.: B1668949

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## Introduction

Non-destructive testing (NDT) comprises a variety of analysis techniques used to evaluate the properties of a material, component, or system without causing damage.[1] Two common NDT methods for detecting surface flaws are Dye Penetrant Inspection (DPI) and Magnetic Particle Inspection (MPI). In both methods, colored or fluorescent particles are used to enhance the visibility of defects such as cracks, pores, and other surface-breaking discontinuities.[1][2] While red dyes are very common, other colors, including blue, are used to provide high contrast against various backgrounds.[3][4] **Solvent Blue 12** is an anthraquinone-based blue dye used in various industrial applications, including the coloration of plastics and waxes.[5][6] Its properties make it a candidate for formulation into the dye penetrants and colored magnetic particles used in NDT.

**Target Audience Note:** While the primary application of this information is for materials science and engineering professionals involved in NDT, the fundamental principles of dye chemistry, solubility, and particle coating are relevant to researchers and scientists in broader chemical and formulation disciplines. The protocols described are based on standard NDT procedures and are not directly related to drug development.

## Quantitative Data: Properties of Solvent Blue 12

For effective use in NDT applications, the physical and chemical properties of the colorant are critical. The following table summarizes key data for **Solvent Blue 12**.

Property	Value	Reference
C.I. Name	Solvent Blue 12	[5]
C.I. Number	62100	[5]
CAS Number	128-83-6	[5][7]
Chemical Class	Anthraquinone	[5]
Molecular Formula	C <sub>21</sub> H <sub>15</sub> BrN <sub>2</sub> O <sub>2</sub>	[5]
Molecular Weight	407.26 g/mol	[5]
Appearance	Blue Powder	[5]
Solubility	Soluble in various organic solvents (specific data not available in searches)	
Application	Coloration of plastics, waxes, and potentially NDT penetrants/inks	[6]

## Experimental Protocols

### Protocol 1: Visible Liquid Penetrant Inspection (LPI)

This protocol describes the general steps for using a visible dye penetrant, such as one formulated with **Solvent Blue 12**, to detect surface flaws in non-porous materials.[1][8]

Objective: To detect surface-breaking defects (e.g., cracks, porosity) in a test component.

Materials:

- Test component (must be clean and non-porous)
- Solvent cleaner/remover
- Lint-free cloths
- Visible dye penetrant (formulated with a blue dye)

- Developer (e.g., white, non-aqueous solvent-based)
- Adequate white light source for inspection

#### Methodology:

- **Surface Preparation:** Thoroughly clean the surface of the component to remove any contaminants such as oil, grease, or dirt that could prevent the penetrant from entering a flaw. Dry the surface completely.[1]
- **Penetrant Application:** Apply the blue dye penetrant to the surface of the test area. This can be done by spraying, brushing, or dipping the component.[8]
- **Dwell Time:** Allow the penetrant to remain on the surface for a specified period (typically 5 to 30 minutes).[8] This "dwell time" allows the penetrant to seep into any surface-breaking defects through capillary action.[8]
- **Excess Penetrant Removal:** Carefully remove the excess penetrant from the surface. This is a critical step; if too much penetrant is removed, it may be drawn out of the defect, while leaving too much can obscure indications. Use a clean, lint-free cloth lightly dampened with a solvent remover.[1]
- **Developer Application:** Apply a thin, even layer of developer to the surface. The developer acts as a blotter, drawing the trapped penetrant out of the flaw to create a visible indication against the white background.[1][9]
- **Inspection:** Allow a development time (typically 10 to 30 minutes) for the indications to appear.[8] Inspect the component under adequate visible light. Blue indications on the white developer background mark the location, size, and nature of the surface defects.
- **Post-Cleaning:** After inspection and recording of results, clean the component to remove all developer and penetrant residues.

## Protocol 2: Visible Magnetic Particle Inspection (MPI)

This protocol outlines the general procedure for using visible, colored magnetic particles, potentially colored with **Solvent Blue 12**, to detect surface and near-surface flaws in

ferromagnetic materials.[10][11]

Objective: To detect surface and shallow sub-surface discontinuities in ferromagnetic materials.

Materials:

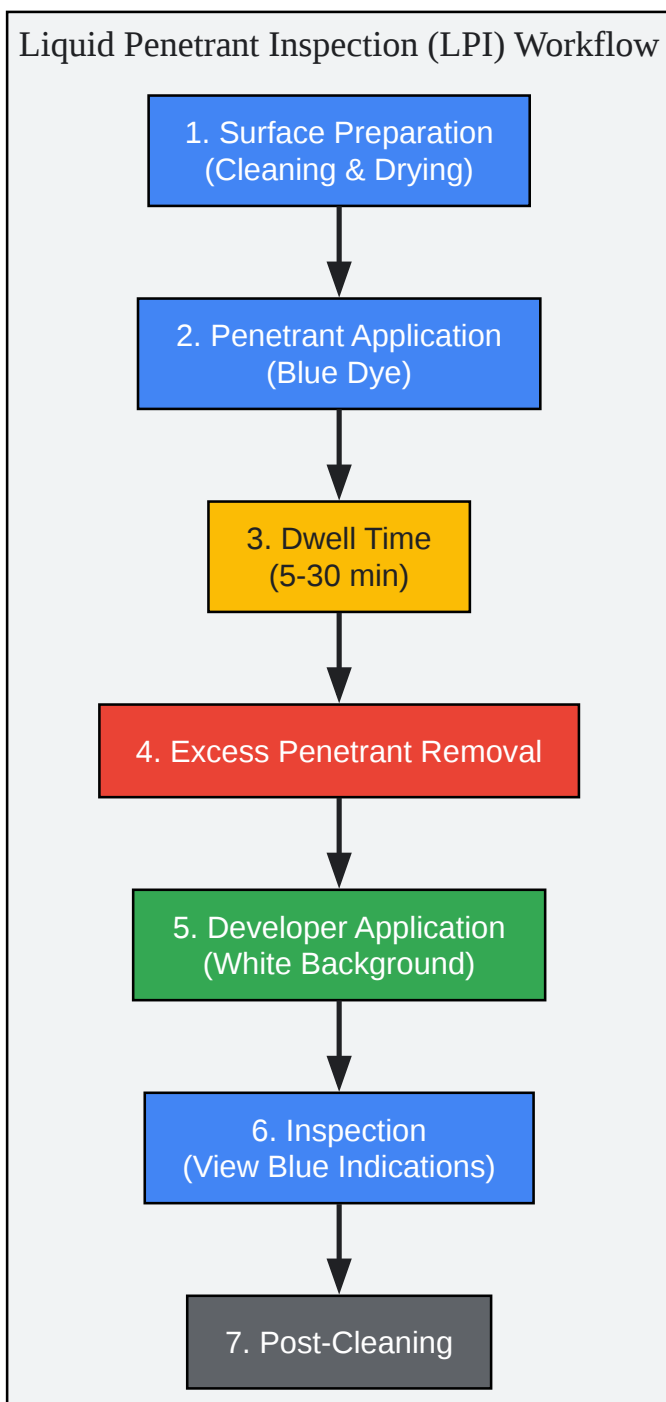
- Ferromagnetic test component
- Magnetizing equipment (e.g., electromagnetic yoke)
- Dry magnetic particles (colored blue for contrast) or a wet suspension (magnetic ink)
- White contrast paint (optional, for dark surfaces)[2]

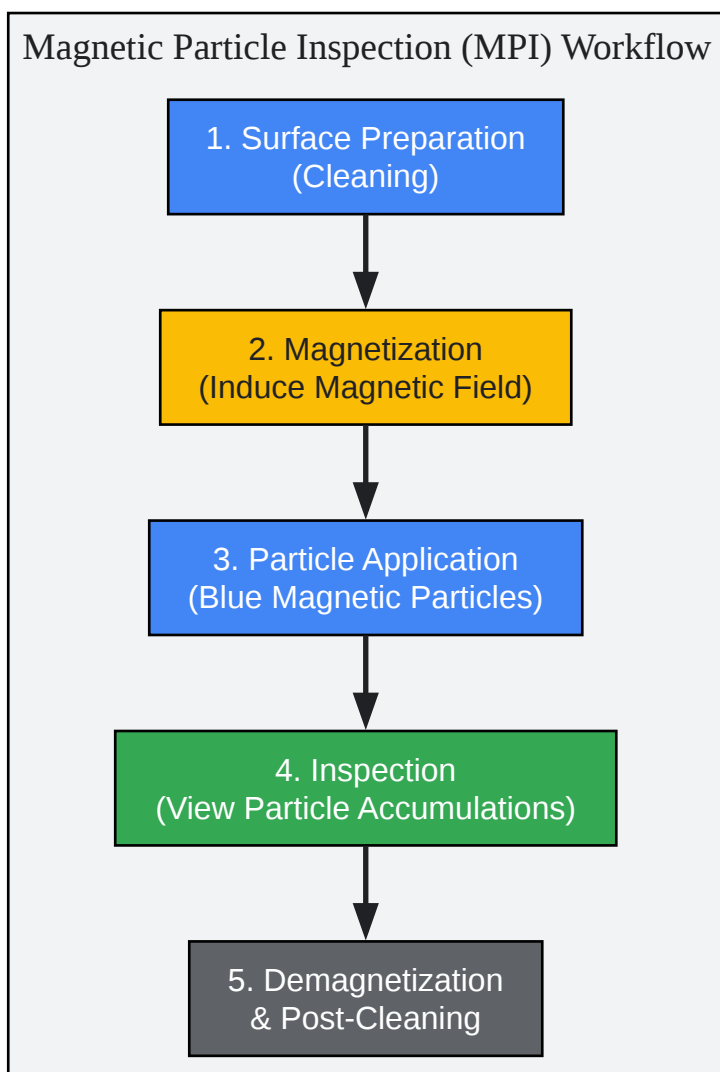
Methodology:

- Surface Preparation: Clean the surface of the component to ensure it is free of dirt, oil, or scale that could interfere with particle mobility.
- Contrast Enhancement (Optional): If the surface color is similar to the magnetic particles, apply a thin, smooth coat of a suitable white contrast paint and allow it to dry.[2]
- Magnetization: Induce a magnetic field in the test component. The direction of the magnetic field should be as close to perpendicular to the expected direction of the flaws as possible.[2] This is often done using an electromagnetic yoke.[10]
- Particle Application: While the magnetizing current is on, apply the colored magnetic particles to the surface.[2] The particles can be lightly dusted (dry method) or flowed over the surface in a liquid suspension (wet method).[3]
- Inspection: The magnetic particles will be attracted to and accumulate at areas where the magnetic field "leaks" from the surface due to a discontinuity, forming a visible indication.[10][11] Examine the surface for these accumulations of blue particles, which outline the defects.
- Demagnetization and Cleaning: After the inspection is complete, demagnetize the component to remove any residual magnetism and clean off the magnetic particles.[12]

## Visualizations

The following diagrams illustrate the workflows for the non-destructive testing protocols described.





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